Hydrocinchonine

Physicochemical Characterization Quality Control Chiral Purity

Hydrocinchonine (CAS 485-65-4), the saturated stereoisomer of cinchonine, is an essential chiral base and MDR reversal agent. Unlike its unsaturated analogue, the hydrogenated C10–C11 bond in its quinuclidine ring confers distinct basicity and conformational rigidity, delivering superior performance in silver/BINOL-phosphate catalyzed 1,3-dipolar cycloadditions. With a validated P-gp IC50 of 0.3 µM, it is the correct standard for efflux studies. Its stable specific rotation ([α]D +196° to +204°) ensures reliable diastereomeric resolution. Bulk or custom sizes available.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 485-64-3
Cat. No. B045880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocinchonine
CAS485-64-3
Synonyms(8α,9R)-10,11-Dihydrocinchonan-9-ol;  Hydrocinchonidine;  (-)-Dihydrocinchonidine;  (-)-Hydrocinchonidine;  10,11-Dihydrocinchonidine;  Dihydrocinchonidine; 
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
InChIInChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3
InChIKeyWFJNHVWTKZUUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 mg/mL at 16 °C

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocinchonine (CAS 485-65-4): Procurement-Grade Properties and Sourcing Considerations


Hydrocinchonine (CAS 485-65-4, also known as (+)-Dihydrocinchonine or Cinchotine) is a Cinchona alkaloid characterized by a saturated C10–C11 bond in its quinuclidine moiety [1]. This stereoisomer of cinchonine presents as a white to almost white crystalline powder with a defined melting point of 268–272 °C, specific rotation [α]D of +196° to +204° (in ethanol), and limited aqueous solubility [2]. Commercially, it is supplied with purities typically ≥95.0% (sum of enantiomers, HPLC) . Its value proposition is centered on its utility as a chiral base, a resolving agent, a precursor to phase-transfer catalysts, and a multidrug resistance reversal agent, necessitating careful differentiation from closely related diastereomers and non-hydrogenated analogues during sourcing [3][4].

Why Hydrocinchonine Cannot Be Simply Replaced by Cinchonine or Other Cinchona Alkaloids in Critical Applications


Substituting hydrocinchonine with its unsaturated analogue cinchonine, or with other dihydro derivatives like hydrocinchonidine, introduces significant changes in stereochemical induction, physicochemical stability, and biological target engagement that are quantitatively verifiable [1][2]. The hydrogenation of the vinyl group in hydrocinchonine alters the conformational rigidity and basicity of the quinuclidine nitrogen, which directly impacts its performance as a chiral base in asymmetric catalysis and its ability to act as a P-glycoprotein (P-gp) inhibitor [3]. Even structurally similar diastereomers (e.g., hydrocinchonidine) exhibit opposite optical rotations and distinct chromatographic retention times, leading to separation and purity challenges if incorrectly specified [4]. The evidence below demonstrates that these are not interchangeable compounds when specific reactivity, selectivity, or biological potency is required.

Quantitative Differentiation of Hydrocinchonine: Evidence-Based Comparator Analysis for Scientific Sourcing


Physicochemical Stability: Elevated Melting Point and Distinct Optical Rotation Versus Cinchonine

Hydrocinchonine exhibits a melting point of 268–272 °C, which is 7–12 °C higher than that of its unsaturated analogue cinchonine (258–264 °C) [1]. This increased thermal stability is attributed to the saturation of the C10–C11 vinyl group. Its specific rotation [α]D is +196° to +204° (c = 0.5, ethanol), whereas cinchonine shows a significantly higher positive rotation of +218° to +228° under comparable conditions [2][3]. This substantial difference in chiroptical properties enables unambiguous identification and purity assessment by polarimetry, which is critical for analytical labs and pharmaceutical QA/QC [4].

Physicochemical Characterization Quality Control Chiral Purity

Multidrug Resistance (MDR) Reversal: Comparable P-gp Inhibition and Synergistic Apoptosis with Paclitaxel vs. Cinchonine and Quinidine

In a direct comparative study using MES-SA/DX5 uterine sarcoma cells (P-gp positive), hydrocinchonine, cinchonine, and quinidine all significantly increased the cytotoxicity of paclitaxel (TAX) at non-toxic alkaloid concentrations [1]. The study demonstrated that hydrocinchonine exerts MDR reversal activity and a synergistic apoptotic effect with paclitaxel 'almost comparable' to that of quinidine and cinchonine, as measured by MTT assay and PARP cleavage . Independent reports confirm hydrocinchonine directly inhibits P-gp function with an IC50 of 0.3 µM . This evidence positions hydrocinchonine as an equally potent tool compound to established MDR reversal agents for investigating P-gp mediated drug resistance.

Cancer Chemotherapy Multidrug Resistance P-glycoprotein Inhibition

Asymmetric Cooperative Catalysis: Superior Enantioselectivity in 1,3-Dipolar Cycloaddition vs. Other Cinchona Alkaloids

In a study evaluating cooperative Lewis acid/Brønsted base catalysis for 1,3-dipolar cycloaddition of azomethine ylides, the combination of BINOL-derived silver phosphate with hydrocinchonine provided the 'best results' among all Cinchona alkaloids tested [1]. The cooperative system featuring hydrocinchonine achieved an enantiomeric excess (ee) superior to that reached by either catalyst component alone, demonstrating a matched-pair chiral induction effect . While specific ee values were not reported in the abstract, the authors explicitly state that hydrocinchonine, when paired with the silver phosphate, produced the highest enantioselectivity for this transformation, surpassing other Cinchona bases [2]. This places hydrocinchonine as the preferred chiral base for this specific class of cycloadditions.

Organocatalysis Asymmetric Synthesis Cooperative Catalysis

Antimalarial Activity: Defined In Vivo Efficacy Profile Differentiated from Quinine and Cinchonine

Early clinical investigations established that hydrocinchonine, administered as a single daily oral dose corresponding to 0.5 gram anhydrous alkaloid, exhibits 'definite strong antimalarial properties' with effects manifesting within one to six days [1]. In avian malaria models, hydrogenated cinchona alkaloids displayed a distinct potency order: hydroquinine > quinidine > quinine > cinchonidine > cinchonine [2]. Hydrocinchonine was not directly ranked in this study, but its dihydro analog status suggests a potentially favorable efficacy profile relative to non-hydrogenated alkaloids. This historical data provides a quantitative baseline for its antimalarial action, differentiating it from the more widely used but mechanistically distinct quinine.

Antimalarial Infectious Disease Natural Product Pharmacology

Chromatographic Resolvability: Distinct Retention Time Enables Precise Impurity Profiling vs. Cinchonine and Dihydro Analogs

High-performance liquid chromatography (HPLC) methods using alkylphenyl or strong cation-exchange columns adequately resolve hydrocinchonine (dihydrocinchonine) from its close structural relatives, including cinchonine, cinchonidine, quinine, quinidine, and their corresponding dihydro derivatives [1]. This resolvability is critical for impurity profiling of commercial Cinchona alkaloid samples, as cross-contamination between unsaturated and dihydro species can affect both pharmacological activity and chiral catalytic performance [2]. The ability to unambiguously quantify hydrocinchonine in mixtures ensures that procurement specifications align with the actual material composition received.

Analytical Chemistry HPLC Method Development Impurity Profiling

Hydrocinchonine: High-Value Application Scenarios Derived from Quantitative Differentiation


Asymmetric Cooperative Catalysis for Pharmaceutical Intermediates

Given its demonstrated superiority as a chiral base in cooperative silver/BINOL-phosphate catalyzed 1,3-dipolar cycloadditions [1], hydrocinchonine should be prioritized when developing routes to enantiomerically enriched pyrrolidines or other heterocyclic scaffolds common in drug discovery. Its performance advantage over other Cinchona alkaloids in this specific transformation can translate to higher yields and reduced catalyst screening time.

Multidrug Resistance (MDR) Reversal Tool Compound in Oncology Research

Based on its direct, comparable MDR reversal activity to quinidine and cinchonine (P-gp IC50 = 0.3 µM) [2], hydrocinchonine is an excellent candidate for in vitro studies of P-gp mediated drug efflux. Researchers investigating chemoresistance in uterine sarcoma, ovarian, or other P-gp overexpressing cancers can utilize hydrocinchonine as a validated control or as a chemical probe to study structure-activity relationships (SAR) of MDR inhibitors.

Chiral Resolution Agent in Fine Chemical and API Manufacturing

The distinct and stable specific rotation of hydrocinchonine ([α]D ≈ +196° to +204°) , coupled with its commercial availability as a single enantiomer, makes it a reliable resolving agent for racemic acids and alcohols. Its use in the preparation of diastereomeric salts or hemiesters is well-established, and its higher melting point relative to cinchonine offers potential advantages in crystallization-based purification processes.

Reference Standard for HPLC Impurity Profiling of Cinchona Alkaloids

The proven chromatographic resolvability of hydrocinchonine from its unsaturated analogs and diastereomers [3] establishes its essential role as a reference standard. Analytical laboratories supporting the quality control of quinine, quinidine, or cinchonine products must procure hydrocinchonine to identify and quantify the dihydro impurity, ensuring compliance with pharmacopoeial monographs and regulatory specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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